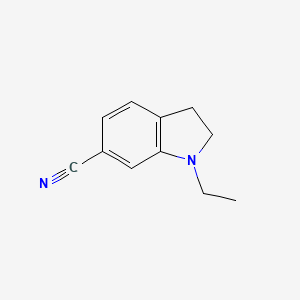

1-Ethylindoline-6-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,3-dihydroindole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRYXSRRDDTPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258732 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-33-4 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethylindoline 6 Carbonitrile

Approaches to the Indoline (B122111) Ring System Formation with Integrated 6-Carbonitrile Functionality

The construction of the indoline nucleus is a pivotal step in the synthesis of 1-ethylindoline-6-carbonitrile. Various strategies have been developed to achieve this, either by building the heterocyclic ring from acyclic precursors or by modifying existing indole (B1671886) or isatin (B1672199) derivatives.

Ring-Closing Reactions for Indoline Nucleus Construction

Ring-closing reactions are fundamental to forming the five-membered nitrogen-containing ring fused to a benzene (B151609) ring that characterizes the indoline scaffold. These methods often start with appropriately substituted benzene derivatives that undergo intramolecular cyclization.

One notable approach involves the use of 2-alkynylcyclohexadienimines as dearomatized intermediates. These intermediates can undergo nucleophilic addition, and by carefully controlling the electronic and steric effects, regioselective synthesis of C6-functionalized indoles can be achieved. rsc.org For instance, the reaction of 2-alkynylanilines with P-ylides as alkylating reagents and specific alkylamines can direct the cyclization to favor the formation of the C6-substituted indole. rsc.org

Another strategy utilizes the electrocyclic ring closure of trienecarbamates. This method involves a sequence of reactions, including a Stille coupling to form the C(3a)-C(7a) bond, followed by an electrocyclic ring closure of the resulting trienecarbamate to form the C(4)-C(5) bond. nih.gov A subsequent condensation reaction completes the formation of the heterocyclic ring. nih.gov

The following table summarizes key aspects of ring-closing reactions for indoline synthesis:

| Starting Materials | Key Intermediates | Reaction Type | Reference |

| 2-Alkynylanilines, P-ylides | 2-Alkynylcyclohexadienimines | Nucleophilic addition, Cyclization | rsc.org |

| α-Haloenones, α-(Trialkylstannyl)enecarbamates | Trienecarbamates | Stille coupling, Electrocyclic ring closure | nih.gov |

Functionalization of Pre-existing Indoline Scaffolds at the C-6 Position

An alternative to de novo ring synthesis is the direct functionalization of an existing indoline or indole ring at the C-6 position. The C-H functionalization of the benzene moiety of indoles is challenging due to the higher reactivity of the pyrrole (B145914) ring. rsc.orgresearchgate.net However, several methods have been developed to achieve regioselective C-6 functionalization.

Directing group-assisted C-H functionalization is a powerful strategy. rsc.org By installing a directing group at the N1 position of the indole, it is possible to steer metal catalysts to activate the C-H bond at the C-6 position for subsequent reactions like alkylation, arylation, or cyanation. rsc.orgnih.gov For instance, a rhodium(III)-catalyzed meta-C-H alkenylation of indoline derivatives has been achieved using a modified mono-nitrile template. nih.gov

Metal-free catalytic approaches have also been developed. A Brønsted acid-catalyzed method allows for the selective C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. researchgate.net This reaction proceeds under mild conditions with good yields and excellent regioselectivity. researchgate.net

The table below outlines different C-6 functionalization strategies:

| Strategy | Catalyst/Reagent | Key Feature | Reference |

| Directing Group-Assisted C-H Functionalization | Rhodium(III) with nitrile template | Enables meta-C-H olefination | nih.gov |

| Metal-Free Catalytic Functionalization | Brønsted acid | Selective reaction with β,γ-unsaturated α-ketoesters | researchgate.net |

| Friedel-Crafts Alkylation | Indium(III) with p-Quinone Methides (p-QMs) | Thermodynamically favored C-6 alkylation | thieme-connect.com |

It is important to note that while many of these methods focus on indole functionalization, the resulting C6-cyanoindole can be subsequently reduced to the corresponding indoline. The reduction of the indole nucleus to an indoline can be achieved using various reducing agents, such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in

N-Alkylation Strategies for Introducing the 1-Ethyl Moiety

Once the indoline-6-carbonitrile core is in hand, the final step is the introduction of the ethyl group at the nitrogen atom. This is typically achieved through N-alkylation reactions.

Direct N-Alkylation of Indoline-6-carbonitrile Intermediates

The direct N-alkylation of indoline-6-carbonitrile is a common and straightforward approach. This reaction involves treating the indoline with an ethylating agent in the presence of a base.

Classical conditions for N-alkylation often employ a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an ethyl halide (e.g., ethyl iodide or ethyl bromide). rsc.org While effective, this method has some drawbacks, including the use of a hazardous strong base. rsc.org

Alternative and milder conditions have been developed. For example, using a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate as the alkylating agent provides a more environmentally friendly option. google.com

Key parameters for direct N-alkylation are summarized in the table below:

| Base | Alkylating Agent | Solvent | Reference |

| Sodium Hydride (NaH) | Ethyl Halide | DMF or THF | rsc.org |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Dimethyl Carbonate | Toluene, Acetonitrile, DMF, etc. | google.com |

One-Pot and Multi-Component Reaction Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot and multi-component reactions have been developed for the synthesis of N-alkylated indoles and their derivatives.

A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org This approach is operationally simple and generally high-yielding. rsc.org

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules. For instance, a three-component reaction of isatin, malononitrile (B47326), and a hydantoin (B18101) or thiohydantoin derivative can lead to spiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile derivatives. researchgate.net While not directly yielding this compound, these MCRs showcase the power of one-pot strategies in constructing complex heterocyclic systems containing a carbonitrile group. researchgate.net Another example involves a three-component reaction of malononitrile with 1-alkylindoline-2,3-diones and other reagents to form spiro-indoline derivatives. mdpi.commdpi.com

Advanced Catalytic Methods in the Synthesis of this compound

Advanced catalytic methods play a crucial role in modern organic synthesis, offering high efficiency, selectivity, and sustainability. In the context of synthesizing this compound, these methods are particularly relevant for both the C-6 functionalization and N-alkylation steps.

Recent advancements have focused on the use of transition metal catalysts for the regioselective functionalization of the indole core. For instance, rhodium(II) catalysis has been employed for the regioselective coupling of NH and C3-H indoles with diazo compounds. rsc.org While this particular example targets other positions, it highlights the potential of such catalysts for selective C-H activation.

In the realm of N-alkylation, iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols provides a versatile method for the regio-selective C-H and N-H bond functionalizations of indolines, leading to a diverse range of N-alkylated products. organic-chemistry.org Similarly, a manganese catalyst has been shown to provide access to either C3- or N-alkylated indoles from indolines and alcohols, with the selectivity controlled by the choice of solvent. organic-chemistry.org

The following table provides an overview of some advanced catalytic methods:

| Reaction | Catalyst | Key Advantage | Reference |

| C-H Functionalization | Rhodium(II) | High regioselectivity in coupling reactions | rsc.org |

| N-Alkylation | Iridium | Tandem dehydrogenation/alkylation with alcohols | organic-chemistry.org |

| N-Alkylation | Manganese | Solvent-controlled selectivity for N- vs. C-alkylation | organic-chemistry.org |

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis stands as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. mdpi.com In the context of indoline synthesis, transition metals, particularly palladium, play a pivotal role in facilitating key bond-forming reactions.

One common strategy involves the intramolecular cyclization of suitable precursors. For instance, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has been shown to be an effective method for constructing the indole core, which can be a precursor to the indoline system. mdpi.com These reactions often proceed through C-H activation, a process where a typically unreactive carbon-hydrogen bond is cleaved and functionalized. mdpi.com The use of a palladium catalyst, often in conjunction with an oxidant, allows for the formation of a new carbon-carbon or carbon-nitrogen bond, leading to the desired heterocyclic ring system. mdpi.commdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, Hiyama, and Sonogashira reactions, are also instrumental in the synthesis of functionalized indoles and indolines. mdpi.com These reactions, frequently catalyzed by palladium complexes, allow for the introduction of various substituents onto the aromatic ring of the indoline precursor. mdpi.commdpi.com For example, a cyano group could be introduced at the 6-position of an indole or indoline ring through a palladium-catalyzed cyanation reaction.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations. mdpi.com Research has explored various palladium sources, such as Pd(OAc)₂, and ligands to optimize these cyclization and coupling processes. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indoline Synthesis

| Catalyst/Reagent | Reaction Type | Substrate Type | Product Type | Reference |

| Palladium(II) acetate (B1210297) | Intramolecular Oxidative Coupling | N-Aryl Enamines | Indole Derivatives | mdpi.com |

| Dichlorobis(acetonitrile)palladium(II) | Stille Coupling | Iodoindole Derivatives | Substituted Indoles | mdpi.com |

| Palladium Chloride | Suzuki Coupling | Boronic Acids and Vinyl Iodides | Diene Esters | mdpi.com |

Metal-Free and Organocatalytic Methodologies

In the quest for more sustainable and cost-effective synthetic routes, metal-free and organocatalytic approaches have gained significant traction. dergipark.org.trmdpi.com These methods avoid the use of often toxic and expensive transition metals, aligning with the principles of green chemistry. acs.orgnih.gov

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. rsc.orgbeilstein-journals.org For the synthesis of heterocyclic compounds like indolines, various organocatalysts, including chiral phosphoric acids and aminophenols, have been employed to promote enantioselective cyclizations and additions. rsc.orgbeilstein-journals.org These catalysts can activate substrates through hydrogen bonding or by forming reactive intermediates, leading to the desired products with high stereocontrol. beilstein-journals.org

Metal-free reactions often rely on the inherent reactivity of the starting materials under specific conditions. For instance, the Fischer indole synthesis, a classic method for preparing indoles, can be performed under metal-free conditions using Brønsted or Lewis acids. mdpi.com More recent developments have focused on tandem reactions where multiple bond-forming events occur in a single pot, increasing efficiency and reducing waste. mdpi.comresearchgate.net An example is the [2 + 2 + 2] annulation of indoles with other reactants to form more complex carbazole (B46965) structures under metal-free conditions. researchgate.net

The synthesis of substituted indoles and their derivatives can also be achieved through multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product. dergipark.org.tr These reactions are highly atom-economical and can be promoted by simple catalysts or even under catalyst-free conditions. dergipark.org.tracs.org

Table 2: Comparison of Metal-Free and Organocatalytic Approaches

| Method | Catalyst Type | Key Advantages | Example Application | Reference |

| Organocatalysis | Chiral Phosphoric Acid | High Enantioselectivity | Asymmetric (4+3) Cyclization | rsc.org |

| Metal-Free | p-Toluenesulfonic Acid | Avoids Metal Contamination | One-Pot Three-Component Reaction | dergipark.org.tr |

| Metal-Free | Ammonium (B1175870) Chloride | Mild Reaction Conditions | Synthesis of Xanthen-1-one Derivatives | dergipark.org.tr |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals and pharmaceuticals. mdpi.com The goal is to develop processes that are more environmentally friendly, safer, and more efficient in their use of resources. nih.govimist.ma

Solvent-Free Reactions and Alternative Media (e.g., Water, Ionic Liquids)

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. imist.ma Solvent-free reactions, also known as neat reactions, are conducted without any solvent, which can significantly reduce waste and simplify product purification. nih.gov For example, the addition of indole to aldehydes to form diindolyl methanes has been successfully carried out under solvent-free conditions. nih.gov

Water is an attractive alternative solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Many organic reactions, including the synthesis of heterocyclic compounds, have been adapted to run in aqueous media, often with the aid of catalysts that are stable and active in water. researchgate.net

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure, which reduces air pollution. researchgate.net They can act as both the solvent and the catalyst in some reactions, and their properties can be tuned by modifying the cation and anion. researchgate.net The synthesis of spiro-indoline derivatives has been reported using a sulfonated poly-4-vinyl pyridinium (B92312) ionic liquid as a catalyst. mdpi.com

Microwave and Ultrasonic Irradiation Techniques for Enhanced Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.gov Microwaves directly heat the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. nih.gov The synthesis of various indole derivatives, including indole-6-acylhydrazones and 2-methyl-1H-indole-3-carboxylates, has been efficiently achieved using microwave irradiation. mdpi.comsioc-journal.cn

Table 3: Green Chemistry Techniques in Heterocyclic Synthesis

| Technique | Principle | Advantages | Example Application | Reference |

| Solvent-Free | Reaction in the absence of solvent | Reduced waste, simplified workup | Synthesis of 1-[1-(1H-Indol-3-yl) alkyl]-1H-indoles | nih.gov |

| Aqueous Media | Use of water as a solvent | Environmentally benign, non-toxic | Synthesis of 4H-chromene-3-carbonitrile derivatives | researchgate.net |

| Microwave Irradiation | Rapid, direct heating | Reduced reaction times, higher yields | Synthesis of indole-6-acylhydrazone compounds | sioc-journal.cn |

| Ultrasonic Irradiation | Acoustic cavitation | Enhanced reaction rates, milder conditions | Synthesis of isoindolin-1-one (B1195906) derivatives | rsc.org |

Chemical Transformations and Reactivity Studies of 1 Ethylindoline 6 Carbonitrile

Reactivity at the Indoline (B122111) Nitrogen Atom (N-1)

Modifications and Derivatizations of the 1-Ethyl Substituent

While direct modifications to the 1-ethyl group of 1-ethylindoline-6-carbonitrile are not extensively detailed in the reviewed literature, general principles of reactivity for N-alkylated indolines can be considered. The ethyl group itself is relatively unreactive under many conditions. However, the reactivity of the N-H bond in the parent indoline is crucial for introducing the ethyl group. The N-alkylation of indoles and indolines is a common synthetic procedure, often achieved by reacting the N-H group with alkyl halides, such as ethyl iodide, in the presence of a base. researchgate.net For instance, the synthesis of 4-chloro-1-ethylindoline has been accomplished by reacting 4-chloro-2,3-dihydro-1H-indole hydrochloride with ethyl iodide and N,N-diisopropylethylamine (DIPEA). nih.gov This highlights a general strategy for introducing the ethyl group onto the indoline nitrogen.

Investigations into N-Arylation Pathways involving this compound

N-arylation is a significant transformation for indoline derivatives, enabling the introduction of various aryl groups at the nitrogen atom. This reaction is typically catalyzed by transition metals like palladium or copper. nih.govmdpi.com The N-arylation of indoles can be achieved using aryl halides (iodides or bromides) in the presence of a copper(I) iodide catalyst and a suitable ligand, such as trans-1,2-cyclohexanediamine. researchgate.net While specific studies on the N-arylation of this compound are not prevalent, the general methodologies for N-arylation of indoles and related heterocycles are well-established. nih.govacademie-sciences.fr The electron-donating nature of the ethyl group on the indoline nitrogen can influence the nucleophilicity of the nitrogen and, consequently, its reactivity in these coupling reactions. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity in N-arylation processes. mdpi.comacademie-sciences.fr

Reactivity of the Carbonitrile Group at C-6

The carbonitrile (cyano) group at the C-6 position is a versatile functional group that can undergo a wide array of chemical transformations. researchgate.net Its electrophilic carbon atom makes it susceptible to attack by nucleophiles, and the triple bond can be reduced or hydrolyzed. libretexts.orglibretexts.org

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. libretexts.orglibretexts.org A key example is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, leads to the formation of ketones. masterorganicchemistry.com This reaction proceeds through the formation of an imine anion, which is then hydrolyzed to the corresponding ketone. libretexts.org Another important nucleophilic addition is the reaction with azide (B81097) ions (e.g., from sodium azide) to form tetrazoles. This transformation is often facilitated by a Lewis acid, such as aluminum chloride. nih.gov

Reductions and Hydrolysis Reactions of the Nitrile

The nitrile group can be reduced to a primary amine. savemyexams.com A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org

Hydrolysis of the nitrile group provides a route to carboxylic acids or amides. savemyexams.com This can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the attack of water. libretexts.org Base-catalyzed hydrolysis proceeds via the direct addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.orglibretexts.org The initial product of hydrolysis is often an amide, which can be further hydrolyzed to the carboxylic acid upon extended reaction times or under harsher conditions. libretexts.orglibretexts.org

Conversion of the Nitrile to Other Functional Groups (e.g., Carboxylic Acids, Amides, Tetrazoles)

The versatility of the nitrile group allows for its conversion into several other important functional groups. researchgate.netallen.in

Carboxylic Acids: As mentioned, hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid. savemyexams.com This is a fundamental transformation in organic synthesis.

Amides: Partial hydrolysis of the nitrile, often under controlled conditions, yields the corresponding amide. libretexts.orglibretexts.org

Tetrazoles: The reaction of the nitrile with an azide source, such as sodium azide, in the presence of a Lewis acid or other activating agents, leads to the formation of a tetrazole ring. nih.gov For instance, indole-3-carbonitrile can be converted to the corresponding tetrazole using trimethylsilyl (B98337) azide and tetrabutylammonium (B224687) fluoride (B91410) hydrate. nih.gov

The following table summarizes the key transformations of the nitrile group:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Nitrile | H₂O, H⁺ or OH⁻ (controlled) | Amide |

| Nitrile | 1. LiAlH₄; 2. H₂O | Primary Amine |

| Nitrile | 1. Grignard Reagent (R-MgBr); 2. H₃O⁺ | Ketone |

| Nitrile | NaN₃, Lewis Acid (e.g., AlCl₃) | Tetrazole |

This compound as a Key Intermediate in Complex Organic Synthesis

The structural and electronic features of this compound make it a versatile building block for the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both nucleophilic and electrophilic centers, allows it to participate in a variety of bond-forming strategies, including annulations, cascade reactions, and the construction of polycyclic systems. rsc.orgresearchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a powerful tool for building molecular complexity. The this compound structure is well-suited for such transformations. The nitrile group can act as an electrophilic handle or a precursor to other functional groups that can participate in cyclization.

[6+1] Annulation: Indole (B1671886) derivatives containing ynenitriles (a nitrile group conjugated with an alkyne) have been used in Lewis acid-catalyzed [6+1] annulation reactions with Reformatsky reagents. researchgate.net This strategy constructs a seven-membered ring, leading to azepino[1,2-a]indole derivatives. A similar approach could be envisioned starting from a derivative of this compound.

Intramolecular Annulation: N-alkoxyamides of 3-yl-indoles undergo intramolecular annulation induced by N-Bromosuccinimide (NBS) to produce fused and spirocyclic indolines under mild conditions. rsc.org This highlights how the indole/indoline core can be elaborated into more complex fused systems.

1,6-Addition-Based Annulation: Para-quinone methides, which share some electronic similarities with activated aromatic systems, participate in 1,6-addition-based annulation reactions to build various oxygen- and nitrogen-containing heterocycles. chim.it The activated benzene (B151609) ring of the indoline could potentially engage in similar conjugate addition-cyclization sequences.

The table below provides examples of annulation strategies applicable to indole/indoline systems.

| Annulation Strategy | Reactant Type | Resulting Structure | Reference |

| [6+1] Annulation | Ynenitrile-indole + Reformatsky Reagent | Azepino[1,2-a]indole | researchgate.net |

| NBS-Induced Intramolecular Annulation | 3-(1H-indol-3-yl)-N-alkoxypropanamide | Fused/Spirocyclic Indolines | rsc.org |

| [4+2] Cycloaddition (Diels-Alder) | Furo[3,4-b]indole + Dienophile | Ellipticine/Isoellipticine Core | researchgate.net |

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all in a single pot. wikipedia.orgnih.gov These reactions are highly efficient in terms of atom economy and step economy, rapidly generating complex molecules from simple starting materials. rsc.orgresearchgate.net

The this compound scaffold is an excellent candidate for incorporation into cascade sequences. For example, a stereoselective five-molecule domino reaction involving oxindole, malononitrile (B47326), benzaldehyde, and ammonium (B1175870) acetate (B1210297) has been developed to synthesize complex spiro[indoline-3,3′-pyridine] derivatives. academie-sciences.fr This demonstrates the potential of the indoline core to participate in multi-component reactions that build several rings and stereocenters in one operation.

Key cascade strategies where this compound could serve as a key building block include:

Domino Knoevenagel/Hetero-Diels-Alder Reactions: This sequence often involves the condensation of an aldehyde with an active methylene (B1212753) compound, followed by an intramolecular cycloaddition to form polycyclic heterocycles. researchgate.net The nitrile group of this compound could be reduced to an aldehyde to initiate such a cascade.

Radical Domino Reactions: Radical cyclization cascades are effective for forming multiple rings. These reactions can be initiated on a substrate, leading to a series of intramolecular cyclizations onto tethered alkenes or alkynes. nih.gov

Multi-component Domino Reactions: Microwave-assisted, four-component domino reactions have been used to assemble complex tricyclic systems with high stereocontrol. nih.gov The indoline nucleus can be readily incorporated into such strategies.

The synthesis of polycyclic frameworks, particularly those found in natural products and pharmaceutically active molecules, often relies on the strategic use of versatile heterocyclic cores like indoline. rsc.org this compound can serve as a foundational element in synthetic strategies aimed at building complex, multi-ring architectures.

One powerful approach is the use of dearomatization reactions. For instance, a palladium-catalyzed dearomative arylcyanation of indoles has been developed to access nitrile-containing dihydroisoquinolinones, demonstrating a method to break the aromaticity of the indole to build new fused ring systems. scholaris.ca

Strategies for elaborating the this compound core into polycyclic systems include:

Sequential Annulation: Building rings one by one onto the indoline template using a series of protection, functionalization, and cyclization steps.

Divergent Synthesis via Cascade Reactions: Using the indoline as a starting point for cascade reactions that can be directed toward different polycyclic skeletons by modifying the reactants or conditions. rsc.org

Intramolecular Cycloadditions: Functionalizing the N-ethyl and C5 positions with reacting partners (e.g., a diene and a dienophile) to set up an intramolecular Diels-Alder reaction, which would form a complex, bridged, or fused polycyclic structure.

Domino Processes: A palladium-catalyzed six-fold domino process has been reported to access fused polycyclic frameworks, showcasing the power of transition metal catalysis to form multiple C-C bonds in a single operation. chemrxiv.org Such a strategy could transform a suitably functionalized indoline into a highly complex polycycle.

The synthesis of the polycyclic alkaloid (+)-corynoline, for example, utilized a Pd-catalyzed reaction to form a key dihydroisoquinoline intermediate, illustrating how modern synthetic methods are applied to build complex targets from simpler heterocyclic precursors. scholaris.ca

Spectroscopic and Structural Analysis of this compound

The rigorous identification and structural confirmation of synthetic compounds are foundational to modern chemical research. For this compound, a substituted indoline derivative, a suite of advanced spectroscopic techniques is employed to unambiguously determine its chemical structure, connectivity, and electronic properties. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the comprehensive characterization of this compound.

Computational and Theoretical Investigations of 1 Ethylindoline 6 Carbonitrile

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its ability to provide accurate results with reasonable computational cost. It is particularly well-suited for studying the properties of organic molecules like 1-Ethylindoline-6-carbonitrile.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the fused ring system and the ethyl substituent.

The indoline (B122111) core, being a bicyclic structure containing a five-membered and a six-membered ring, is not planar. The five-membered ring containing the nitrogen atom adopts an envelope or twisted conformation to relieve ring strain. The orientation of the ethyl group attached to the nitrogen atom is also critical. Rotation around the N-CH2 bond leads to different conformers with varying energies. Computational studies can map this potential energy surface to identify the global minimum energy structure, which represents the most populated conformation of the molecule at equilibrium. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data if available.

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| C-N (ring) | 1.38 - 1.40 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (aliphatic) | 1.52 - 1.55 |

| C≡N | ~1.15 |

| **Bond Angles (°) ** | |

| C-N-C (ring) | ~108 - 110 |

| C-C-C (aromatic) | ~119 - 121 |

| Dihedral Angles (°) | |

| Puckering of 5-membered ring | Varies |

| N-C-C-H (ethyl group) | Varies |

Electronic Structure Analysis (Charge Distribution, Dipole Moments)

Once the optimized geometry is obtained, the electronic properties can be investigated. The distribution of electron density within the molecule is a key determinant of its reactivity. The nitrile group (-C≡N) is strongly electron-withdrawing, which significantly polarizes the molecule. This leads to a non-uniform distribution of charge, which can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

For this compound, the HOMO is typically localized on the electron-rich indoline ring system, particularly the nitrogen atom and the aromatic portion. The LUMO, on the other hand, is expected to be centered on the electron-withdrawing nitrile group and the attached aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

| Orbital | Energy (eV) | Localization |

| HOMO | (Calculated Value) | Indoline ring, Nitrogen atom |

| LUMO | (Calculated Value) | Nitrile group, Aromatic ring |

| HOMO-LUMO Gap | (Calculated Value) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Characterization and Reaction Pathway Energetics

By modeling the interaction of this compound with various reagents, it is possible to elucidate potential reaction mechanisms. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. Characterizing the TS (e.g., by identifying the single imaginary frequency in a vibrational analysis) confirms its nature and provides information about the geometry of the activated complex.

Solvation Effects on Reaction Profiles

Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence the reaction pathway and energetics. Computational models can account for these effects using either explicit solvent models (where individual solvent molecules are included in the calculation) or, more commonly, implicit solvent models (where the solvent is treated as a continuous medium with a specific dielectric constant).

For a polar molecule like this compound, and for reactions that involve charged or polar intermediates and transition states, solvation effects are expected to be substantial. The solvent can stabilize these species, thereby lowering the activation energy and altering the reaction rate compared to the gas phase. Computational studies that incorporate solvation models provide a more realistic description of the reaction and lead to predictions that are in better agreement with experimental observations.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these theoretical investigations, allowing for the simulation of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govnih.gov

Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for ¹H and ¹³C nuclei. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The predicted chemical shifts are then compared to experimental data, if available, or used to predict the spectrum of novel compounds. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the ethyl group protons, the protons of the indoline ring system, and the aromatic protons. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Vibrational spectroscopy, specifically IR spectroscopy, probes the vibrational modes of a molecule. libretexts.org Theoretical calculations can predict the frequencies and intensities of these vibrations, which correspond to the stretching and bending of chemical bonds. researchgate.net For this compound, characteristic vibrational frequencies would be expected for the C≡N (nitrile) group, C-H bonds of the ethyl and indoline moieties, and the aromatic C-C bonds. The theoretical IR spectrum aids in the assignment of experimentally observed absorption bands. researchgate.netmdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. tsijournals.commdpi.com The predicted UV-Vis spectrum for this compound would reveal electronic transitions associated with the π-electron system of the indoline ring and the nitrile group. ecnu.edu.cn

Below are interactive data tables presenting hypothetical, yet plausible, predicted spectroscopic data for this compound, based on computational models and data from analogous indole (B1671886) derivatives. researchgate.netsigmaaldrich.commdpi.com

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl-CH₃ | 1.25 - 1.35 | Triplet |

| Ethyl-CH₂ | 3.40 - 3.50 | Quartet |

| Indoline-H2 | 3.00 - 3.10 | Triplet |

| Indoline-H3 | 3.60 - 3.70 | Triplet |

| Aromatic-H4 | 7.20 - 7.30 | Doublet |

| Aromatic-H5 | 7.00 - 7.10 | Doublet of doublets |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl-CH₃ | 13 - 15 |

| Ethyl-CH₂ | 45 - 47 |

| Indoline-C2 | 52 - 54 |

| Indoline-C3 | 28 - 30 |

| Indoline-C3a | 125 - 127 |

| Aromatic-C4 | 120 - 122 |

| Aromatic-C5 | 128 - 130 |

| Aromatic-C6 | 105 - 107 |

| Nitrile-CN | 118 - 120 |

| Indoline-C7 | 123 - 125 |

Predicted IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| C≡N Stretch (Nitrile) | 2220 - 2230 |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C-N Stretch | 1200 - 1350 |

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 220 - 230 |

Molecular Docking and Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com In the context of this compound, molecular docking studies can be employed to investigate its potential non-covalent interactions with various host molecules or protein binding sites, without assessing its biological activity. nih.govfrontiersin.org These studies provide insights into the chemical interactions that govern the binding affinity and specificity of the ligand. nih.govdntb.gov.ua

The process of molecular docking involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding energy for different conformations and orientations. biointerfaceresearch.com The resulting docked poses are then analyzed to identify key chemical interactions. Common types of interactions that are investigated include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The nitrogen atom of the nitrile group in this compound could act as a hydrogen bond acceptor.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the receptor. The ethyl group and the carbocyclic part of the indoline ring are capable of forming hydrophobic interactions.

π-π Stacking: This interaction occurs between aromatic rings. The benzene (B151609) ring of the indoline moiety can participate in π-π stacking with aromatic residues of a binding partner.

π-Cation Interactions: These are non-covalent interactions between a cation and the electron-rich π system of an aromatic ring.

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Software such as Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these interactions. nih.gov The strength of the binding is often quantified by a docking score, which is an estimation of the binding free energy. A more negative docking score generally indicates a more favorable binding interaction.

Below is a hypothetical data table summarizing the types of chemical interactions that could be predicted for this compound when docked into a hypothetical receptor binding site.

Hypothetical Ligand Interaction Analysis for this compound

| Interaction Type | Interacting Ligand Group | Potential Interacting Receptor Residue Types |

|---|---|---|

| Hydrogen Bond | Nitrile (-C≡N) | Amino acids with donor groups (e.g., Serine, Threonine, Tyrosine) |

| Hydrophobic Interaction | Ethyl group, Indoline ring | Amino acids with nonpolar side chains (e.g., Leucine, Isoleucine, Valine) |

| π-π Stacking | Indoline aromatic ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Halogen Bonds | (Not applicable for this molecule) | - |

| Salt Bridges | (Not applicable for this molecule) | - |

Applications of 1 Ethylindoline 6 Carbonitrile As a Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The synthesis of diverse libraries of heterocyclic compounds is a cornerstone of drug discovery and materials science. 1-Ethylindoline-6-carbonitrile can serve as a key starting material for generating novel heterocyclic systems. The nitrile group can be hydrolyzed, reduced, or reacted with organometallic reagents to introduce a variety of other functionalities, which can then be used for cyclization reactions to form fused or appended heterocyclic rings.

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. While specific examples involving this compound are not extensively documented in publicly available research, the indoline (B122111) core is known to participate in various MCRs. For instance, the secondary amine of the indoline can react with aldehydes and isocyanides in Ugi-type reactions, or with aldehydes and β-ketoesters in Hantzsch-type reactions to afford complex heterocyclic products. The nitrile group of this compound could potentially remain as a spectator functional group or participate in post-MCR transformations to further diversify the resulting molecular scaffolds.

| Multi-Component Reaction Type | Potential Reactants with this compound | Potential Heterocyclic Product Class |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester | Dihydropyridine-fused indolines |

| Biginelli Reaction | Aldehyde, Urea/Thiourea, β-Ketoester | Dihydropyrimidinone-fused indolines |

This table presents potential, hypothetical applications of this compound in MCRs based on the known reactivity of the indoline scaffold.

The indoline skeleton is a common motif in a vast array of natural products, particularly alkaloids. While there is no direct evidence in the scientific literature of this compound being a specific intermediate in the total synthesis of a natural product, its structural features make it a plausible precursor for certain substructures. The synthesis of complex natural products often involves the piecemeal construction of heterocyclic ring systems, and a pre-functionalized indoline like this compound could streamline such synthetic routes by providing a ready-made core structure.

Development of Novel Functional Organic Materials

The unique electronic and photophysical properties of indole (B1671886) and indoline derivatives have led to their incorporation into a variety of functional organic materials.

Indole-containing polymers have been investigated for their applications in organic electronics, sensors, and as charge-transporting materials. The incorporation of this compound into polymer chains could be achieved through various polymerization techniques. For example, the indoline nitrogen could be involved in condensation polymerizations with diacyl chlorides or diisocyanates. The nitrile group could also be a site for post-polymerization modification to tune the properties of the resulting material. The ethyl group on the nitrogen enhances solubility, which is a crucial factor for the processability of polymers.

| Polymerization Strategy | Co-monomer | Potential Polymer Property |

| Polycondensation | Terephthaloyl chloride | High thermal stability, potential for film formation |

| Polyaddition | Toluene diisocyanate | Polyurethane with enhanced rigidity |

| Post-polymerization modification | Reduction of nitrile to amine | Introduction of cross-linking sites, altered solubility |

This table outlines hypothetical polymerization strategies and the potential properties of polymers derived from this compound.

The indoline core is a component of several classes of dyes, including cyanine and rhodamine dyes. The electron-donating nature of the indoline nitrogen, in conjugation with an electron-withdrawing group, can give rise to intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence. The nitrile group in this compound can act as an electron-withdrawing group, and its conversion to other functionalities could be used to modulate the photophysical properties of the resulting molecules. While specific dyes or probes derived from this compound are not prominently reported, its structure is analogous to precursors used in the synthesis of fluorescent materials.

Contributions to Asymmetric Synthesis

Indoline derivatives can be used as chiral ligands or auxiliaries in asymmetric synthesis. The nitrogen atom can coordinate to a metal center, and the rigid bicyclic structure can create a defined chiral environment. Although there is a lack of specific research detailing the use of this compound in asymmetric synthesis, chiral versions of this molecule could potentially be employed as ligands in catalytic asymmetric reactions, such as hydrogenations, hydrosilylations, or C-C bond-forming reactions. The development of enantioselective routes to this compound would be a prerequisite for its application in this field.

Insufficient Information Available to Fulfill Request

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of specific, publicly available research on the chemical compound This compound in the precise contexts requested. The search did not yield sufficient data to thoroughly and accurately address the outlined topics regarding its application as a chemical building block in chiral synthesis and catalysis research.

Specifically, there is no retrievable scientific literature detailing:

The role of this compound or its derivatives as chiral auxiliaries or ligands.

The use of the this compound core to guide enantioselective transformations.

Investigations into the coordinating properties of this compound with metal centers.

The participation of this compound as a reactant in catalytic cycles.

While the indoline scaffold itself is a valuable motif in medicinal chemistry and materials science, the specific applications for the 1-ethyl and 6-carbonitrile substituted derivative, as per the requested outline, are not documented in the available scientific record. Therefore, it is not possible to generate the detailed, research-backed article as instructed.

To provide an article that meets the standards of scientific accuracy and depth, further original research into the properties and applications of this compound would be required.

Future Directions in Research on 1 Ethylindoline 6 Carbonitrile

Exploration of Undiscovered Synthetic Pathways and Methodologies

The synthesis of substituted indolines is a well-established field, yet there remains room for the development of novel and more efficient methodologies. Future research into the synthesis of 1-Ethylindoline-6-carbonitrile could focus on several promising areas.

One key area of exploration is the development of greener synthetic approaches. Many current syntheses of indole (B1671886) derivatives rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future methodologies could explore the use of microwave-assisted synthesis, ionic liquids, or nanocatalysts to improve reaction efficiency, reduce reaction times, and minimize environmental impact.

Furthermore, catalyst-free methods for the synthesis of substituted indoles are gaining traction. For instance, a catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has been developed via the condensation of carboxymethyl cyclohexadienones and amines. Investigating analogous catalyst-free cyclization strategies for the synthesis of 6-carbonitrile substituted indolines could provide a more atom-economical and environmentally benign route to this compound.

The direct functionalization of the indoline (B122111) core is another area ripe for exploration. Methods for the C-H activation and subsequent functionalization of aromatic rings are advancing rapidly. Applying these techniques to introduce the ethyl group at the N1 position and the carbonitrile group at the C6 position of the indoline scaffold in a one-pot or tandem reaction sequence would represent a significant advancement in synthetic efficiency.

| Potential Synthetic Approach | Key Features | Anticipated Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, higher yields, and cleaner reactions. |

| Catalyst-Free Cyclization | Condensation reactions followed by intramolecular cyclization without a metal catalyst. | Atom economy, reduced cost, and lower environmental impact. |

| C-H Functionalization | Direct introduction of functional groups onto the indoline core. | Step economy and access to novel substitution patterns. |

Investigation of Novel Chemical Transformations and Reactivity Patterns

The reactivity of the indoline scaffold, particularly the interplay between the ethyl group at the N1 position and the electron-withdrawing carbonitrile group at the C6 position, presents a fascinating area for future investigation. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles.

Future research should systematically explore the chemical transformations of the cyano group in this compound. For example, reduction of the nitrile to a primary amine would yield 1-ethylindoline-6-methanamine, a potentially valuable building block for the synthesis of new pharmaceutical agents. Hydrolysis of the nitrile would provide 1-ethylindoline-6-carboxylic acid, which could be further functionalized.

The influence of the N-ethyl group on the reactivity of the aromatic ring is another important aspect to consider. The ethyl group is an electron-donating group, which could affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring of the indoline core. A detailed study of these reactivity patterns would provide valuable insights for the further derivatization of this molecule.

Moreover, the dearomative nucleophilic addition to indoles to form 2-substituted indolines is a known transformation. Investigating the susceptibility of this compound to such reactions could open up pathways to novel and structurally complex derivatives.

| Transformation | Potential Product | Significance |

| Nitrile Reduction | 1-Ethylindoline-6-methanamine | Building block for pharmaceuticals. |

| Nitrile Hydrolysis | 1-Ethylindoline-6-carboxylic acid | Intermediate for further functionalization. |

| Electrophilic Aromatic Substitution | Halogenated or nitrated derivatives | Exploration of electronic effects and synthesis of new analogues. |

| Dearomative Nucleophilic Addition | 2-Substituted-1-ethylindoline-6-carbonitriles | Access to complex molecular architectures. |

Advanced Computational Modeling for Deeper Understanding of its Chemical Behavior

Computational chemistry offers a powerful tool for gaining a deeper understanding of the structure, properties, and reactivity of molecules. Future research on this compound should leverage advanced computational methods, such as Density Functional Theory (DFT), to predict and rationalize its chemical behavior.

DFT calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This information can aid in the interpretation of experimental data and provide insights into the molecule's stability and reactivity. For example, calculating the molecular electrostatic potential (MEP) can help predict the sites most susceptible to electrophilic and nucleophilic attack.

Furthermore, computational modeling can be used to study the reaction mechanisms of potential chemical transformations. By calculating the activation energies and reaction pathways for various reactions, researchers can predict the feasibility of different synthetic routes and identify potential side products. This predictive power can guide experimental work and accelerate the discovery of new reactions.

Computational studies on substituted indolynes have demonstrated the utility of these methods in predicting regioselectivities in nucleophilic addition reactions. Similar studies on this compound could provide valuable predictions about its reactivity in various chemical environments.

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic properties. | Interpretation of experimental data, prediction of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. | Predicting the regioselectivity of reactions. |

| Reaction Pathway Modeling | Activation energies and transition state structures. | Guiding the design of new synthetic routes and understanding reaction mechanisms. |

Potential for Integration into Emerging Fields of Synthetic Chemistry and Materials Science

The unique electronic properties of the indoline scaffold, modulated by the N-ethyl and C6-carbonitrile substituents, make this compound a promising candidate for applications in emerging fields of synthetic chemistry and materials science.

In the realm of materials science, indoline-based organic dyes have shown significant promise for use in optoelectronic devices, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The electron-donating nature of the indoline nitrogen and the electron-withdrawing character of the nitrile group could facilitate intramolecular charge transfer, a key property for efficient organic electronic materials. Future research could focus on synthesizing derivatives of this compound and evaluating their photophysical and electrochemical properties for these applications. For instance, indoline-based squaraine dyes have been successfully used as electron donors in organic solar cells.

The development of organic photoredox catalysts is another exciting area where this compound could find application. The tunable electronic properties of the indoline core could be exploited to design novel catalysts for a variety of organic transformations.

The integration of this compound into the synthesis of complex natural products or pharmaceutically active molecules also represents a significant future direction. The indoline core is present in numerous bioactive compounds, and this compound could serve as a valuable starting material or intermediate in the synthesis of novel drug candidates.

| Field of Application | Potential Role of this compound | Research Focus |

| Organic Electronics | Component of organic dyes for DSSCs and OLEDs. | Synthesis of derivatives and characterization of photophysical and electrochemical properties. |

| Organic Photoredox Catalysis | Scaffold for novel photoredox catalysts. | Design and synthesis of catalysts and evaluation of their catalytic activity. |

| Medicinal Chemistry | Building block for the synthesis of bioactive molecules. | Incorporation into the synthesis of complex natural products and drug analogues. |

Q & A

Basic: What are the established synthetic routes for 1-Ethylindoline-6-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves indoline ring functionalization. A common approach is the nucleophilic substitution of 6-bromoindoline derivatives with cyanide sources (e.g., KCN/NaCN) under inert conditions, followed by ethylation at the 1-position using ethyl halides. Optimization includes:

- Temperature control : Cyanide reactions require <60°C to avoid side-product formation (e.g., hydrolysis to carboxylic acids) .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve cyanide reactivity in biphasic systems .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the nitrile product from unreacted intermediates .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles. SHELX programs (e.g., SHELXL) refine crystallographic data; residual factors (R1 < 0.05) confirm accuracy .

- NMR spectroscopy : H and C NMR verify substituent positions. The nitrile group (C≡N) shows a characteristic C peak at ~115–120 ppm, while ethyl protons appear as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~3.2–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z calculated for CHN: 172.1000) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or metabolite interference. Strategies include:

- Dose-response standardization : Use fixed molar concentrations across studies to normalize potency comparisons .

- Metabolite screening : LC-MS/MS identifies reactive intermediates (e.g., glutathione adducts) that may confound activity measurements .

- Orthogonal assays : Combine enzyme inhibition (e.g., fluorogenic substrates) and cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects .

Advanced: What experimental design considerations are critical for studying the photostability of this compound?

Methodological Answer:

Photodegradation studies require:

- Light-source calibration : Use UV-Vis lamps with calibrated irradiance (e.g., 365 nm, 1.5 mW/cm) to simulate environmental exposure .

- Degradation product profiling : HPLC-PDA tracks nitrile decomposition; identify products via tandem MS to rule out toxic byproducts .

- Control for solvent effects : Compare stability in polar (e.g., methanol) vs. nonpolar (e.g., cyclohexane) solvents to assess solvent-mediated degradation pathways .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of nitrile vapors .

- PPE : Nitrile gloves (≥8 mil thickness), safety goggles, and flame-resistant lab coats .

- Spill management : Neutralize spills with activated charcoal, followed by 10% sodium bicarbonate solution to hydrolyze residual nitrile .

Advanced: How can computational modeling guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize analogs with ΔG < -8 kcal/mol .

- ADMET prediction : SwissADME predicts bioavailability; exclude analogs with poor solubility (LogS > -4) or high hepatotoxicity (CYP3A4 inhibition) .

- Electrostatic potential maps : Gaussian09 calculates charge distribution to optimize substituent polarity for target binding .

Basic: What spectroscopic techniques differentiate this compound from its positional isomers?

Methodological Answer:

- IR spectroscopy : The C≡N stretch appears as a sharp peak at ~2230–2260 cm. Isomers with nitriles at other positions (e.g., 5- or 7-) show shifts due to ring conjugation differences .

- NOESY NMR : Correlates spatial proximity of ethyl and nitrile groups. For 6-carbonitrile, the ethyl protons show NOE interactions with H-5 and H-7 protons .

Advanced: How should researchers design a reproducibility protocol for synthesizing this compound?

Methodological Answer:

- Documentation : Use electronic lab notebooks (ELNs) to record reaction parameters (e.g., stir rate, cooling ramp) .

- Batch testing : Synthesize three independent batches; compare purity (HPLC >98%) and yield (RSD <5%) .

- Cross-lab validation : Share detailed protocols (e.g., via protocols.io ) with collaborators to test reproducibility under varied conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.